molecular formula C12H9N B8769182 6-Methylnaphthalene-2-carbonitrile CAS No. 38879-95-7

6-Methylnaphthalene-2-carbonitrile

Cat. No. B8769182
Key on ui cas rn: 38879-95-7
M. Wt: 167.21 g/mol
InChI Key: YYQROUFJRZIQNQ-UHFFFAOYSA-N
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Patent
US05620991

Procedure details

6.11 g of 6-methyl-2-naphthalenecarbonitrile was dissolved in 100 ml of carbon tetrachloride, and the solution was mixed with 6.63 g of N-bromosuccinimide and 30 mg of 2,2-azobis-iso-butylonitrile. After refluxing under heating for 4 hours, the resulting reaction solution was mixed with chloroform, washed with water, and then dried. By distilling off the solvent, 7.07 g of colorless 6-bromomethyl-2-naphthalenecarbonitrile was obtained.
Quantity
6.11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.63 g
Type
reactant
Reaction Step Two
[Compound]
Name
2,2-azobis-iso-butylonitrile
Quantity
30 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]#[N:13])[CH:6]=[CH:5]2.[Br:14]N1C(=O)CCC1=O.C(Cl)(Cl)Cl>C(Cl)(Cl)(Cl)Cl>[Br:14][CH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]#[N:13])[CH:6]=[CH:5]2

Inputs

Step One
Name
Quantity
6.11 g
Type
reactant
Smiles
CC=1C=C2C=CC(=CC2=CC1)C#N
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
6.63 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
2,2-azobis-iso-butylonitrile
Quantity
30 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the resulting reaction solution
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
By distilling off the solvent

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=C2C=CC(=CC2=CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 7.07 g
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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